

Application Notes and Protocols: 2-Isopropylpyridine in the Flavor and Fragrance Industry

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Compound of Interest

Compound Name: 2-Isopropylpyridine

Cat. No.: B1293918

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Introduction

2-Isopropylpyridine (CAS No. 644-98-4) is a heterocyclic aromatic compound recognized for its contribution to the flavor profiles of various food products.[1][2] Classified as a flavoring agent, its distinct organoleptic properties make it a valuable tool for flavorists aiming to impart specific notes in a range of applications.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data for the effective use and evaluation of **2-isopropylpyridine** in the flavor and fragrance industry. While primarily used as a flavoring agent, some sources suggest its potential utility in fragrance compositions as well.[4]

Organoleptic Profile

The characteristic aroma of **2-isopropylpyridine** is consistently described as a "green vegetable cortex" note.[3] This descriptor suggests its utility in creating or enhancing green, earthy, and vegetable-like flavor profiles in various food systems.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of **2-isopropylpyridine** is essential for its proper handling and application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of **2-Isopropylpyridine**

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C ₈ H ₁₁ N | [3] |
| Molecular Weight | 121.18 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Green vegetable cortex | [3] |
| Boiling Point | 156-157 °C @ 760 mmHg | [3] |
| Flash Point | 22.78 °C (73.00 °F) TCC | [3] |
| Specific Gravity | 0.931-0.937 @ 25 °C | [3] |
| Refractive Index | 1.488-1.494 @ 20 °C | [3] |
| Solubility | Soluble in alcohol; Insoluble in water | [3] |

Table 2: Regulatory and Safety Information for **2-Isopropylpyridine**

| Parameter | Value | Source(s) |
|--|-----------------------|-----------|
| Classification | Flavoring Agent | [2][3] |
| Recommendation for Fragrance Use | Not for fragrance use | [3] |
| Maximised Survey-derived Daily Intakes (MSDI-EU) | 0.021 µ g/capita/day | [3] |
| Modified Theoretical Added Maximum Daily Intake (mTAMDI) | 400 µ g/person/day | [3] |

Applications in the Flavor Industry

2-Isopropylpyridine is utilized to impart a green and slightly earthy character to a variety of food products. Its application is particularly noted in savory flavor creations. The following table provides typical usage levels in various food categories.

Table 3: Typical Usage Levels of **2-Isopropylpyridine** in Food Products

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
|--|-----------------------|-----------------------|
| Dairy products (excluding category 02.0) | - | - |
| Fats and oils, and fat emulsions (water-in-oil) | 0.10 | 0.50 |
| Edible ices, including sherbet and sorbet | 0.40 | 2.00 |
| Processed fruit | 0.40 | 2.00 |
| Confectionery | 1.00 | 5.00 |
| Cereals and cereal products | 0.20 | 1.00 |
| Bakery wares | 2.00 | 10.00 |
| Meat and meat products | 0.20 | 1.00 |
| Fish and fish products | 0.20 | 1.00 |
| Salts, spices, soups, sauces, salads, protein products | 0.10 | 0.50 |
| Foodstuffs for particular nutritional uses | 0.20 | 1.00 |
| Non-alcoholic beverages | 0.20 | 1.00 |
| Ready-to-eat savories | 1.00 | 5.00 |
| Composite foods | 0.20 | 1.00 |

Source: The Good Scents Company^[3]

Experimental Protocols

Protocol 1: Flavor Profile Analysis of 2-Isopropylpyridine using Descriptive Sensory Analysis

This protocol outlines a method for a trained sensory panel to characterize the flavor profile of **2-isopropylpyridine**.

Objective: To identify and quantify the sensory attributes of **2-isopropylpyridine** in a neutral matrix.

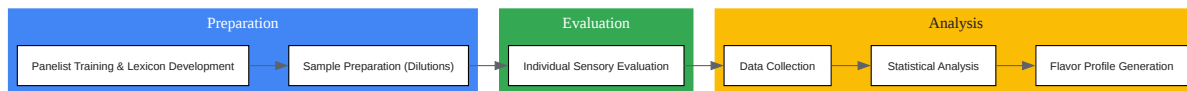
Materials:

- **2-Isopropylpyridine** (high purity)
- Propylene glycol or deodorized vegetable oil (as solvent)
- Deionized, odor-free water
- Unsalted crackers
- ISO standard wine tasting glasses, coded with random 3-digit numbers
- Sensory booths with controlled lighting and ventilation

Procedure:

- Panelist Training:
 - Select 8-12 trained sensory panelists.
 - Familiarize panelists with the aroma of **2-isopropylpyridine** through a series of dilutions in the chosen solvent.
 - Develop a consensus-based lexicon of flavor descriptors for **2-isopropylpyridine**.
 - Train panelists on the use of a 15-point intensity scale (0 = not perceptible, 15 = extremely intense).

- Sample Preparation:
 - Prepare a stock solution of **2-isopropylpyridine** in the chosen solvent (e.g., 0.1% w/w).
 - Prepare a series of dilutions from the stock solution to be evaluated by the panel. A typical starting concentration for evaluation is 0.01% in propylene glycol.[3]
 - Present 10 mL of each dilution in coded glasses.
- Sensory Evaluation:
 - Panelists evaluate the samples in individual sensory booths.
 - The order of sample presentation should be randomized for each panelist.
 - Panelists rate the intensity of each descriptor in the agreed-upon lexicon on the 15-point scale.
 - Panelists should rinse their palate with deionized water and eat a small piece of unsalted cracker between samples.
- Data Analysis:
 - Collect the intensity ratings from all panelists.
 - Calculate the mean intensity for each attribute.
 - Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples and panelists.
 - Generate a flavor profile diagram (e.g., spider plot) to visualize the sensory characteristics of **2-isopropylpyridine**.



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Caption: Workflow for Descriptive Sensory Analysis.

Protocol 2: Determination of Odor Detection Threshold of 2-Isopropylpyridine in Water

This protocol uses the ASTM E679-04 three-alternative forced-choice (3-AFC) method to determine the odor detection threshold.

Objective: To determine the lowest concentration of **2-isopropylpyridine** that is detectable by a sensory panel in water.

Materials:

- **2-Isopropylpyridine** (high purity)
- Odor-free, deionized water
- Glass sniffing bottles with Teflon-lined caps, coded with random 3-digit numbers
- Graduated pipettes and volumetric flasks

Procedure:

- Panelist Selection:
 - Select a panel of 20-30 individuals.
 - Screen panelists for their ability to detect the target aroma.

- Sample Preparation:
 - Prepare a stock solution of **2-isopropylpyridine** in ethanol or another suitable water-miscible solvent.
 - Prepare a series of dilutions of **2-isopropylpyridine** in odor-free water, with concentrations decreasing by a factor of two or three. The starting concentration should be clearly perceivable.
 - For each concentration level, prepare three sniffing bottles: two containing only odor-free water (blanks) and one containing the **2-isopropylpyridine** dilution (odd sample).
- Sensory Evaluation:
 - Present the sets of three bottles to each panelist in ascending order of concentration.
 - The position of the odd sample within each set should be randomized.
 - Instruct panelists to sniff the headspace of each bottle and identify the odd sample.
 - Panelists must choose one bottle in each set, even if they are guessing.
- Data Analysis:
 - Calculate the individual threshold as the geometric mean of the last concentration at which a correct identification was made and the next higher concentration.
 - Calculate the group best-estimate threshold (BET) as the geometric mean of the individual thresholds.



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Caption: Workflow for 3-AFC Threshold Determination.

Protocol 3: Quantitative Analysis of 2-Isopropylpyridine in a Food Matrix by GC-MS

This protocol provides a general method for the quantification of **2-isopropylpyridine** in a liquid food matrix (e.g., a beverage).

Objective: To determine the concentration of **2-isopropylpyridine** in a food sample.

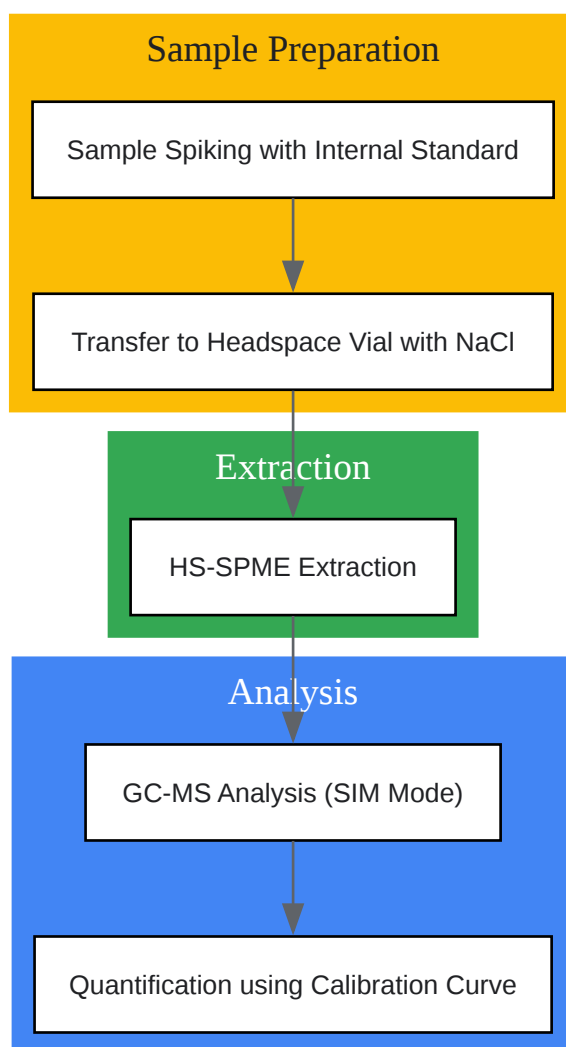
Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Headspace autosampler
- SPME fiber (e.g., DVB/CAR/PDMS)
- **2-Isopropylpyridine** standard
- Internal standard (e.g., d₃-**2-isopropylpyridine** or a suitable pyridine analog)
- Food matrix sample
- Sodium chloride
- Vials and caps

Procedure:

- Sample Preparation:
 - Spike a known amount of the food matrix with a known concentration of the internal standard.
 - Place a defined volume of the sample (e.g., 5 mL) into a headspace vial.
 - Add sodium chloride to the vial to increase the volatility of the analyte.

- Seal the vial.
- HS-SPME Extraction:
 - Equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined time (e.g., 15 minutes).
 - Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.
- GC-MS Analysis:
 - Desorb the analytes from the SPME fiber in the hot GC inlet.
 - Separate the compounds on a suitable capillary column (e.g., DB-5ms).
 - Use a temperature program to achieve good separation.
 - Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for **2-isopropylpyridine** and the internal standard.
- Quantification:
 - Prepare a calibration curve using standard solutions of **2-isopropylpyridine** in the same matrix, also containing the internal standard.
 - Calculate the concentration of **2-isopropylpyridine** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Caption: Workflow for GC-MS Quantitative Analysis.

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